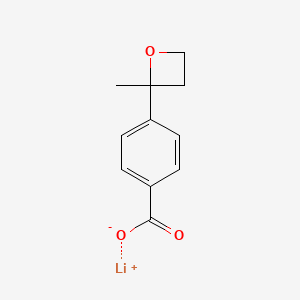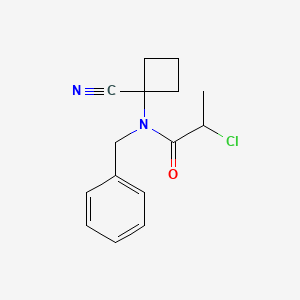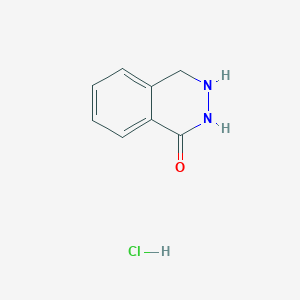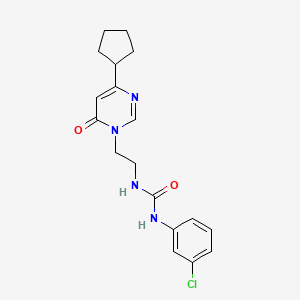
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate is a chemical compound with the CAS Number: 2138042-45-0 . It has a molecular weight of 198.15 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 4-(2-methyloxetan-2-yl)benzoate . The InChI code for this compound is 1S/C11H12O3.Li/c1-11(6-7-14-11)9-4-2-8(3-5-9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . The shipping temperature is normal .作用機序
The mechanism of action of Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate is not fully understood, but it is believed to involve the migration of lithium ions through the crystal lattice of the compound. The high ionic conductivity of this compound is thought to be due to the formation of a stable lithium ion pathway within the crystal structure, which allows for the efficient transfer of ions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that the long-term effects of exposure to this compound are not well understood, and further research is needed in this area.
実験室実験の利点と制限
One of the main advantages of using Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate in lab experiments is its high ionic conductivity, which allows for the efficient transfer of ions. Additionally, this compound is stable under a wide range of conditions and can be easily synthesized in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale applications.
将来の方向性
There are several future directions for research on Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate. One area of interest is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new applications for the compound. Additionally, the long-term effects of exposure to this compound need to be studied in more detail to ensure its safety for use in scientific research.
合成法
The synthesis of Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate involves the reaction of benzoic acid with lithium hydroxide in the presence of 2-methyloxetan-2-yl, which acts as a stabilizer. The reaction is carried out under an inert atmosphere of nitrogen, and the resulting product is then purified by recrystallization. The purity of the final product can be determined by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
科学的研究の応用
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate has been extensively used in scientific research due to its unique properties. It has been shown to exhibit high ionic conductivity, making it an ideal candidate for use in various electrochemical applications such as lithium-ion batteries, fuel cells, and supercapacitors. This compound has also been used as an electrolyte in dye-sensitized solar cells, where it acts as a charge carrier and enhances the overall efficiency of the device.
Safety and Hazards
特性
IUPAC Name |
lithium;4-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-4-2-8(3-5-9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZCWDRMDBNHX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=C(C=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138042-45-0 |
Source


|
| Record name | lithium(1+) 4-(2-methyloxetan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)
![methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate](/img/structure/B2624334.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)



![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624347.png)


![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)